[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 15404-56-5
VCID: VC0098081
InChI: InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1
SMILES: CC1C2CCC1(OC2(C)C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane

CAS No.: 15404-56-5

Impurities

VCID: VC0098081

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane - 15404-56-5

CAS No. 15404-56-5
Product Name [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,4S,7R)-1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1
Standard InChIKey PNNPDYWCSNYYBG-KHQFGBGNSA-N
Isomeric SMILES C[C@@H]1[C@@H]2CC[C@]1(OC2(C)C)C
SMILES CC1C2CCC1(OC2(C)C)C
Canonical SMILES CC1C2CCC1(OC2(C)C)C
Synonyms [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
PubChem Compound 22214613
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator